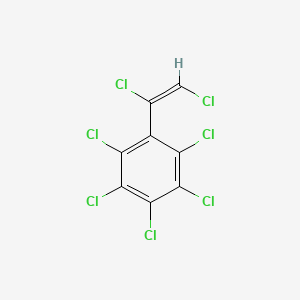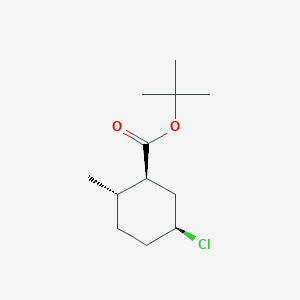
2-ピリジン-2-イル-シクロヘキサノンオキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Pyridin-2-yl-cyclohexanone oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine group attached to a carbon atom of a carbon-nitrogen double bond
科学的研究の応用
2-Pyridin-2-yl-cyclohexanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用機序
Target of Action
Related compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
Oximes, in general, are known to form through an essentially irreversible process as the adduct dehydrates . This reaction can take place in the presence of aldehydes and ketones .
Biochemical Pathways
Related compounds have shown potential effects on suppressing the production of collagen in vitro .
Result of Action
Related compounds have shown potential anti-fibrotic activities .
Action Environment
A related study suggests that the synthesis of similar compounds can be achieved under ambient conditions using oxygen, ammonium bicarbonate, and cyclohexanone .
生化学分析
Biochemical Properties
2-Pyridin-2-yl-cyclohexanone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine, which facilitates the conversion of aldehydes and ketones into oximes . The interaction between 2-Pyridin-2-yl-cyclohexanone oxime and hydroxylamine is crucial for the formation of stable oxime compounds, which are essential intermediates in various biochemical pathways.
Cellular Effects
The effects of 2-Pyridin-2-yl-cyclohexanone oxime on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of collagen in hepatic stellate cells, thereby exhibiting anti-fibrotic properties . Additionally, 2-Pyridin-2-yl-cyclohexanone oxime can impact the activity of enzymes involved in cellular metabolism, leading to alterations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 2-Pyridin-2-yl-cyclohexanone oxime exerts its effects through specific binding interactions with biomolecules. It forms stable complexes with enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition results in reduced collagen production, which is beneficial in conditions such as fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridin-2-yl-cyclohexanone oxime have been studied over time to understand its stability and degradation. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods. Long-term studies have indicated that 2-Pyridin-2-yl-cyclohexanone oxime can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of 2-Pyridin-2-yl-cyclohexanone oxime vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-fibrotic activity, without significant toxicity. At higher doses, adverse effects such as enzyme inhibition and cellular toxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Pyridin-2-yl-cyclohexanone oxime is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized through pathways involving hydroxylamine and other nucleophilic agents, leading to the formation of various metabolites . These metabolic processes are essential for the compound’s biochemical activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, 2-Pyridin-2-yl-cyclohexanone oxime is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2-Pyridin-2-yl-cyclohexanone oxime is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Pyridin-2-yl-cyclohexanone oxime plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 2-Pyridin-2-yl-cyclohexanone oxime exerts its effects precisely where needed within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The classical method for synthesizing 2-Pyridin-2-yl-cyclohexanone oxime involves the reaction of 2-Pyridin-2-yl-cyclohexanone with hydroxylamine. This reaction typically occurs in the presence of a solvent such as methanol or ethanol and may require an acid or base catalyst to proceed efficiently . The general reaction scheme is as follows:
2-Pyridin-2-yl-cyclohexanone+NH2OH→2-Pyridin-2-yl-cyclohexanone oxime
Industrial Production Methods
Industrial production methods for 2-Pyridin-2-yl-cyclohexanone oxime may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Pyridin-2-yl-cyclohexanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-Pyridin-2-yl-pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their biological activities.
Pyridine oximes: A broader class of compounds that includes various oxime derivatives of pyridine.
Uniqueness
2-Pyridin-2-yl-cyclohexanone oxime is unique due to its specific structure, which combines a cyclohexanone moiety with a pyridine ring and an oxime group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
3297-68-5 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
(NE)-N-(2-pyridin-2-ylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,14H,1-2,5,7H2/b13-11+ |
InChIキー |
GVMAYKQRHPICEB-ACCUITESSA-N |
SMILES |
C1CCC(=NO)C(C1)C2=CC=CC=N2 |
異性体SMILES |
C1CC/C(=N\O)/C(C1)C2=CC=CC=N2 |
正規SMILES |
C1CCC(=NO)C(C1)C2=CC=CC=N2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid](/img/structure/B1624066.png)




![2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one](/img/structure/B1624074.png)


